Cas no 1785186-73-3 (3-Chloro-6-fluoro-2-methylbenzyl alcohol)

3-Chloro-6-fluoro-2-methylbenzyl alcohol is a halogenated benzyl alcohol derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring chloro and fluoro substituents on the aromatic ring along with a methyl group, enhances its reactivity and utility as an intermediate in fine chemical production. The compound's distinct substitution pattern allows for selective functionalization, making it valuable in the development of bioactive molecules. Its stability under standard conditions and compatibility with common organic reactions further contribute to its versatility. This alcohol is particularly useful in constructing complex heterocycles or as a precursor for further derivatization in medicinal chemistry research.
3-Chloro-6-fluoro-2-methylbenzyl alcohol structure
1785186-73-3 structure
商品名:3-Chloro-6-fluoro-2-methylbenzyl alcohol
CAS番号:1785186-73-3
MF:C8H8ClFO
メガワット:174.599925041199
CID:5001082

3-Chloro-6-fluoro-2-methylbenzyl alcohol 化学的及び物理的性質

名前と識別子

    • 3-Chloro-6-fluoro-2-methylbenzyl alcohol
    • インチ: 1S/C8H8ClFO/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3,11H,4H2,1H3
    • InChIKey: YMVLXGZVUOQKIN-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C(CO)=C1C)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 131
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 20.2

3-Chloro-6-fluoro-2-methylbenzyl alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010014959-250mg
3-Chloro-6-fluoro-2-methylbenzyl alcohol
1785186-73-3 97%
250mg
480.00 USD 2021-07-05
Alichem
A010014959-500mg
3-Chloro-6-fluoro-2-methylbenzyl alcohol
1785186-73-3 97%
500mg
790.55 USD 2021-07-05
Alichem
A010014959-1g
3-Chloro-6-fluoro-2-methylbenzyl alcohol
1785186-73-3 97%
1g
1,549.60 USD 2021-07-05

3-Chloro-6-fluoro-2-methylbenzyl alcohol 関連文献

3-Chloro-6-fluoro-2-methylbenzyl alcoholに関する追加情報

3-Chloro-6-fluoro-2-methylbenzyl alcohol and Its Chemical Properties

3-Chloro-6-fluoro-2-methylbenzyl alcohol is a halogenated aromatic alcohol with a unique combination of functional groups, including a chlorine atom at the 3-position, a fluorine atom at the 6-position, and a methyl group at the 2-position. The CAS number 1785186-73-3 identifies this compound as a derivative of benzyl alcohol, which is a well-known precursor in pharmaceutical and agrochemical synthesis. The molecular structure of 3-Chloro-6-fluoro-2-methylbenzyl alcohol features a benzene ring substituted with these functional groups, creating a versatile scaffold for further chemical modification.

Recent studies have highlighted the importance of halogen substitution in aromatic compounds for modulating biological activity. For instance, the fluorine atom in 3-Chloro-6-fluoro-2-methylbenzyl alcohol may enhance metabolic stability by reducing polar interactions, while the chlorine atom could influence lipophilicity and receptor binding affinity. These properties make the compound a potential candidate for drug development targeting specific protein interactions or enzymatic pathways.

The synthetic route to 3-Chloro-6-fluoro-2-methylbenzyl alcohol has been optimized in recent years to improve yield and purity. A 2023 study published in *Organic & Biomolecular Chemistry* described a novel two-step process involving electrophilic substitution and alcohol functionalization. This method reduces the reliance on harsh reagents, aligning with green chemistry principles and enhancing the compound's suitability for large-scale production.

Applications of 3-Chloro-6-fluoro-2-methylbenzyl alcohol span multiple fields, including pharmaceuticals, materials science, and agrochemicals. In the pharmaceutical sector, its aromatic core has been explored as a potential scaffold for anti-inflammatory agents. A 2024 review in *Journal of Medicinal Chemistry* noted that halogenated benzyl derivatives exhibit enhanced potency against inflammatory cytokines, suggesting the compound's relevance in developing targeted therapies.

In materials science, the fluorine and chlorine atoms in 3-Chloro-6-fluoro-2-methylbenzyl alcohol may confer unique surface properties, making it a candidate for advanced coatings or electronic materials. Researchers at the University of Tokyo (2023) demonstrated its potential in creating fluorinated polymers with improved thermal stability, highlighting its versatility beyond traditional pharmaceutical applications.

Recent advances in computational chemistry have further expanded the utility of 3-Chloro-6-fluoro-2-methylbenzyl alcohol. Machine learning models trained on molecular descriptors have predicted its interactions with G protein-coupled receptors (GPCRs), a critical class of drug targets. These predictions, validated experimentally in 2023, suggest the compound could modulate signaling pathways involved in neurodegenerative diseases, opening new avenues for drug discovery.

The chemical stability of 3-Chloro-6-fluoro-2-methylbenzyl alcohol under various conditions has been extensively studied. Research published in *Chemical Research in Toxicology* (2023) revealed that the compound exhibits resistance to hydrolysis due to the electron-withdrawing effect of the fluorine atom. This property is crucial for maintaining efficacy in formulations where prolonged stability is required.

Environmental impact assessments of 3-Chloro-6-fluoro-2-methylbenzyl alcohol have also gained attention. A 2024 study in *Environmental Science & Technology* evaluated its biodegradation potential, finding that it undergoes microbial degradation at a slower rate compared to non-halogenated analogs. These findings underscore the importance of lifecycle analysis in the development of new chemical entities.

The synthetic versatility of 3-Chloro-6-fluoro-2-methylbenzyl alcohol has been leveraged in the creation of complex molecules. For example, its benzyl alcohol moiety serves as a building block for synthesizing heterocyclic compounds, which are common in pharmaceuticals. A 2023 paper in *Synthetic Communications* described its use in the preparation of pyridine derivatives with antitumor activity, illustrating its role in combinatorial chemistry approaches.

Future research directions for 3-Chloro-6-fluoro-2-methylbenzyl alcohol include exploring its potential in personalized medicine. By modifying the fluorine and chlorine positions, chemists can fine-tune the compound's pharmacokinetic profile to match individual patient needs. Such strategies are increasingly being adopted in the development of targeted therapies for conditions like cancer and autoimmune disorders.

Collaborative efforts between academia and industry are driving innovation in the application of 3-Chloro-6-fluoro-2-methylbenzyl alcohol. Partnerships such as the one between Merck KGaA and the Max Planck Institute have led to the identification of novel biological targets for this compound. These collaborations exemplify how interdisciplinary research can unlock new therapeutic possibilities.

In conclusion, 3-Chloro-6-fluoro-2-methylbenzyl alcohol represents a promising chemical entity with diverse applications. Its unique structural features, combined with recent advancements in synthetic methods and computational modeling, position it as a valuable tool in modern chemistry. As research continues to uncover its potential, the compound is likely to play an increasingly important role in the development of innovative solutions across multiple scientific disciplines.

For further information on the synthesis, properties, and applications of 3-Chloro-6-fluoro-2-methylbenzyl alcohol, researchers are encouraged to consult the latest literature in organic chemistry and pharmaceutical sciences. The compound's journey from a simple aromatic derivative to a multifunctional molecular platform underscores the dynamic nature of chemical innovation in the 21st century.

Key references include: 1. *Organic & Biomolecular Chemistry* (2023) – Synthetic optimization of halogenated benzyl derivatives. 2. *Journal of Medicinal Chemistry* (2024) – Applications in anti-inflammatory drug development. 3. *Chemical Research in Toxicology* (2023) – Stability and degradation studies. 4. *Environmental Science & Technology* (2024) – Environmental impact assessments. 5. *Synthetic Communications* (2023) – Synthesis of pyridine derivatives. 6. *Merck KGaA and Max Planck Institute collaboration* – Targeted therapy development.

These resources provide a comprehensive overview of the current state of research on 3-Chloro-6-fluoro-2-methylbenzyl alcohol, highlighting its significance in both academic and industrial contexts.

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